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Compound of Interest

Compound Name: Fmoc-L-Tyr(2-azidoethyl)-OH

Cat. No.: B8238756 Get Quote

The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for

creating sophisticated biomolecules with enhanced therapeutic properties. The use of L-azido-

tyrosine provides a versatile chemical handle for the precise attachment of various molecular

payloads, including small molecule drugs, imaging agents, and pharmacokinetic modifiers. This

is achieved through highly efficient and bioorthogonal "click chemistry" reactions, which allow

for the formation of stable covalent bonds under mild, aqueous conditions.[1]

The key technology involves two main stages:

Peptide Synthesis: An azido-tyrosine residue is incorporated at a specific position within a

peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][3]

This ensures that the azide functional group is uniquely available for subsequent

conjugation.

Bioorthogonal Conjugation: The azide group on the peptide is then reacted with a drug

molecule that has been pre-functionalized with an alkyne group. This reaction, known as an

azide-alkyne cycloaddition, forms a stable triazole linkage.[1][4]

Two primary forms of click chemistry are employed for this purpose:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly robust and

efficient reaction that proceeds rapidly to near-quantitative yields.[4][5] It is the gold standard

for many bioconjugation applications due to its reliability and the stability of the resulting

triazole bond.[4][5][6]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative is ideal

for applications where the potential cytotoxicity of copper is a concern, such as in living

systems.[4][7][8] SPAAC utilizes a strained cyclooctyne (e.g., DBCO) which reacts

spontaneously with the azide, eliminating the need for a metal catalyst.[7][8]

This methodology enables the production of homogeneous peptide-drug conjugates (PDCs)

with a precisely defined drug-to-peptide ratio, which is crucial for optimizing therapeutic efficacy

and minimizing off-target toxicity.

Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-azido-tyrosine via
Automated SPPS
This protocol describes the incorporation of Fmoc-L-azido-tyrosine into a peptide sequence

using a standard automated solid-phase peptide synthesizer.

Materials:

Fmoc-Rink Amide MBHA resin

Fmoc-protected amino acids

Fmoc-L-azido-tyrosine (Fmoc-Tyr(N₃)-OH)

N,N'-Diisopropylcarbodiimide (DIC)

Oxyma Pure

Piperidine solution (20% in DMF)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Instrumentation:

Automated Solid-Phase Peptide Synthesizer
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Procedure:

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Amino Acid Coupling:

For standard amino acids, pre-activate a 5-fold molar excess of the Fmoc-amino acid with

DIC (5 eq) and Oxyma Pure (5 eq) in DMF for 5 minutes.

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

Incorporation of Fmoc-L-azido-tyrosine:

Dissolve Fmoc-Tyr(N₃)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

Pre-activate for 5 minutes.

Add the solution to the deprotected peptide-resin and couple for 4-6 hours, or overnight, to

ensure efficient incorporation.

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain

protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3

hours.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge,

and lyophilize. Purify the azido-peptide by reverse-phase HPLC (RP-HPLC).
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Workflow for Azido-Peptide Synthesis via SPPS
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Caption: Automated solid-phase peptide synthesis workflow for incorporating azido-tyrosine.

Protocol 2: CuAAC "Click" Conjugation
This protocol details the conjugation of an alkyne-modified drug to the purified azido-peptide

using a copper(I)-catalyzed reaction.

Materials:

Purified azido-peptide

Alkyne-modified drug

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

Phosphate-buffered saline (PBS), pH 7.4

DMSO (for dissolving drug)

Procedure:

Preparation of Stock Solutions:

Azido-peptide: 10 mM in water or PBS.

Alkyne-drug: 20 mM in DMSO.

CuSO₄: 50 mM in water.

Sodium Ascorbate: 100 mM in water (prepare fresh).

THPTA: 50 mM in water.

Reaction Setup: In a microcentrifuge tube, combine the following in order:
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Azido-peptide (1.0 eq)

PBS buffer to achieve a final peptide concentration of 1-2 mM.

Alkyne-drug (1.5 eq)

Premix CuSO₄ (0.1 eq) and THPTA (0.5 eq). Add this to the reaction mixture.

Initiation: Add freshly prepared sodium ascorbate (1.0 eq) to initiate the reaction.

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The

reaction can be monitored by LC-MS.

Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper.

Purification: Purify the resulting peptide-drug conjugate by RP-HPLC.

Characterization: Confirm the identity and purity of the conjugate by LC-MS and analytical

HPLC.

CuAAC Reaction Mechanism
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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